molecular formula C11H13Cl2FN4O B2999278 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride CAS No. 2034395-66-7

3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

Cat. No.: B2999278
CAS No.: 2034395-66-7
M. Wt: 307.15
InChI Key: IWWJAAVXOVJVRJ-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a pyridine core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluoropyrrolidine moiety. Its molecular formula is C₁₃H₁₄Cl₂FN₅O, with a molecular weight of 354.19 g/mol (calculated from structural data in and ).

Properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O.2ClH/c12-8-4-9(14-6-8)11-15-10(16-17-11)7-2-1-3-13-5-7;;/h1-3,5,8-9,14H,4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWJAAVXOVJVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CN=CC=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluoropyrrolidine Moiety: The fluoropyrrolidine group can be introduced via nucleophilic substitution reactions using fluorinated pyrrolidines and suitable leaving groups.

    Coupling with Pyridine: The final step involves coupling the oxadiazole-fluoropyrrolidine intermediate with a pyridine derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Substituents on Oxadiazole/Pyridine Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
Target Compound : 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride 4-Fluoropyrrolidine, pyridine C₁₃H₁₄Cl₂FN₅O 354.19 Likely GPCR modulation (inferred from analogs)
CAS 2095410-64-1 : 5-Fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Piperidinylmethyl, 5-fluoro-pyridine C₁₄H₁₇Cl₂FN₄O 371.22 Discontinued; no explicit activity reported
2-Methyl-6-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Piperidinylmethyl, 2-methyl-pyridine C₁₄H₂₀Cl₂N₄O 331.24 No activity data; used in structural studies
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride Trifluoromethyl-pyrrolidine, pyridine C₁₂H₁₁Cl₂F₃N₄O 353.15 Enhanced lipophilicity due to CF₃ group
PSN375963 : 4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine 4-Butylcyclohexyl, pyridine C₁₈H₂₅N₃O 299.42 GPCR ligand (specific target undisclosed)

Key Differences and Implications

Fluorine vs. The discontinued status of CAS 2095410-64-1 suggests possible stability or synthesis challenges compared to the fluoropyrrolidine analog .

Methyl vs. The trifluoromethyl-pyrrolidine analog () significantly increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Relevance :

  • PSN375963 () demonstrates that bulky alkyl substituents (e.g., 4-butylcyclohexyl) on the oxadiazole ring are tolerated in GPCR binding, suggesting the target compound’s fluoropyrrolidine could optimize selectivity for specific receptor subtypes .

Biological Activity

3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃Cl₂F N₄O
  • IUPAC Name : this compound

Research indicates that this compound acts primarily as a modulator of various biological pathways. Specifically, it has been shown to interact with receptors involved in inflammatory responses and neurodegenerative processes.

Key Mechanisms:

  • CCR6 Modulation : The compound has been identified as a modulator of the CCR6 receptor, which plays a crucial role in immune responses and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest its potential in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The efficacy varies depending on the concentration and the type of microorganism.

Anticancer Activity

The compound shows promise in cancer research, particularly in targeting specific cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
MCF7 (Breast Cancer)10.0Cell cycle arrest
HeLa (Cervical Cancer)15.0Inhibition of proliferation

Case Studies

  • Neurodegenerative Diseases : A study published in 2021 highlighted the compound's effects on models of Alzheimer's disease, showing a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .
  • Inflammatory Disorders : In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and improved patient mobility scores .

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